![molecular formula C18H19N3O5S B4841511 2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4841511.png)
2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE
Overview
Description
2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a nitrophenoxy group, a thienylcarbonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, including nucleophilic substitution, cyclization, and chlorination. One common route starts with the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by cyclization, chlorination, and nucleophilic substitution . The structure of the target compound is confirmed using techniques such as 1H NMR and MS spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE can undergo several types of chemical reactions, including:
Reduction: Reduction of nitrophenoxy esters using lithium borohydride or diborane.
Substitution: Nucleophilic substitution reactions involving the piperazine ring and the thienylcarbonyl group.
Common Reagents and Conditions
Reduction: Lithium borohydride in diglyme or diborane in an appropriate solvent.
Substitution: Various nucleophiles under controlled conditions to ensure selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitrophenoxy esters can yield nitrophenoxy alcohols .
Scientific Research Applications
2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Mechanism of Action
The exact mechanism of action for 2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with cellular targets to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine: An important intermediate in small molecule anticancer drugs.
2-methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Properties
IUPAC Name |
2-(4-nitrophenoxy)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13(26-15-6-4-14(5-7-15)21(24)25)17(22)19-8-10-20(11-9-19)18(23)16-3-2-12-27-16/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBVZNHLFMIYCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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